molecular formula C18H28BNO2 B1400907 1-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)pyrrolidine CAS No. 1293917-82-4

1-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)pyrrolidine

Cat. No.: B1400907
CAS No.: 1293917-82-4
M. Wt: 301.2 g/mol
InChI Key: ZZMDUEFUAMWCKX-UHFFFAOYSA-N
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Description

The compound “1-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)pyrrolidine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom. The molecule also contains a phenyl group and a tetramethyl-1,3,2-dioxaborolane group .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The tetramethyl-1,3,2-dioxaborolane group is a boron-containing group that is often used in organic synthesis . The phenyl group is a common aromatic group, and the pyrrolidine ring is a type of heterocycle. The exact molecular structure would require more specific data or computational modeling .


Chemical Reactions Analysis

The compound can potentially undergo various chemical reactions. The boron-containing group can participate in Suzuki-Miyaura cross-coupling reactions . The pyrrolidine ring can undergo reactions typical for heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the boron-containing group and the pyrrolidine ring would influence its properties . More specific data would be needed for a detailed analysis.

Scientific Research Applications

Synthesis and Crystal Structure

  • The compound is utilized in the synthesis of boric acid ester intermediates with benzene rings. These intermediates are obtained through a multi-step substitution reaction. The structures are confirmed by FTIR, NMR spectroscopy, and mass spectrometry. X-ray diffraction is used for crystallographic and conformational analyses. The molecular structures are also calculated using density functional theory (DFT), providing insights into molecular electrostatic potential and frontier molecular orbitals, revealing some physicochemical properties (Huang et al., 2021).

Polymer Applications

  • The compound is used in the synthesis of deeply colored polymers containing pyrrolopyrrole units. These polymers are synthesized via palladium-catalyzed polycondensation and are characterized by their solubility in common organic solvents and deep colors. They are significant in materials science due to their specific properties and potential applications (Welterlich et al., 2012).

Application in Battery Technology

  • Boron-based anion acceptors (AAs) involving this compound have been explored for use in organic liquid electrolyte-based fluoride shuttle batteries. The study focuses on how the acidity strength of borates affects the electrochemical compatibility and performance of the batteries, making it a valuable contribution to the field of energy storage (Kucuk & Abe, 2020).

Future Directions

The future directions for this compound could involve further exploration of its synthesis, reactions, and potential applications. Its use in Suzuki-Miyaura cross-coupling reactions suggests potential applications in organic synthesis .

Biochemical Analysis

Biochemical Properties

1-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)pyrrolidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to participate in borylation reactions, where it acts as a boron source in the presence of palladium or copper catalysts . This compound can also form complexes with proteins, influencing their structure and function. The nature of these interactions often involves the formation of covalent bonds between the boron atom and nucleophilic sites on the biomolecules.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain kinases and phosphatases, thereby affecting downstream signaling pathways . Additionally, it can alter gene expression by interacting with transcription factors or modifying chromatin structure. These changes can lead to variations in cellular metabolism, including alterations in metabolic flux and metabolite levels.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity . For instance, it may inhibit enzyme activity by forming a stable complex with the active site, preventing substrate binding. Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are critical for understanding its stability and long-term effects. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to this compound may lead to sustained changes in gene expression and cellular metabolism, which could have implications for its use in therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and exert beneficial effects on cellular function . At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range leads to significant changes in cellular function, while doses outside this range have minimal impact.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, it can participate in the metabolism of boron-containing compounds, where it is converted into different metabolites through enzymatic reactions. These metabolic pathways are essential for understanding the compound’s overall impact on cellular function and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it may interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound within specific tissues can influence its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may be directed to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes. The subcellular localization of this compound can significantly impact its biological effects and potential therapeutic applications.

Properties

IUPAC Name

1-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28BNO2/c1-14(20-12-6-7-13-20)15-8-10-16(11-9-15)19-21-17(2,3)18(4,5)22-19/h8-11,14H,6-7,12-13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMDUEFUAMWCKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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